

# Spectroscopic Profile of 3-Bromo-2-fluoro-5-methylpyridine: A Technical Guide

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## Compound of Interest

Compound Name: 3-Bromo-2-fluoro-5-methylpyridine

Cat. No.: B098770

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## Introduction

This technical guide offers a comprehensive overview of the predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for **3-Bromo-2-fluoro-5-methylpyridine**. Given the limited availability of public experimental spectra for this specific compound, this document presents predicted spectroscopic data derived from established principles of NMR spectroscopy and mass spectrometry. The information is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development for the identification and characterization of this molecule. Detailed, generalized experimental protocols for acquiring such data are also provided.

## Predicted Spectroscopic Data

The following tables summarize the predicted  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and mass spectrometry data for **3-Bromo-2-fluoro-5-methylpyridine**. These predictions are based on the analysis of its chemical structure and the known effects of bromo, fluoro, and methyl substituents on a pyridine ring.

## Predicted $^1\text{H}$ NMR Data

Table 1: Predicted  $^1\text{H}$  NMR Data (500 MHz,  $\text{CDCl}_3$ )

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration	Assignment
~ 7.95	d	~ 1.5	1H	H-6
~ 7.45	d	~ 5.0	1H	H-4
~ 2.30	s	-	3H	-CH <sub>3</sub>

Note: The chemical shifts are approximate. The doublet multiplicity for H-6 is expected due to a small four-bond coupling to the fluorine at C-2 ( $^4J_{HF}$ ). The doublet for H-4 is due to a three-bond coupling to the fluorine at C-2 ( $^3J_{HF}$ ).

## Predicted $^{13}\text{C}$ NMR Data

Table 2: Predicted  $^{13}\text{C}$  NMR Data (125 MHz,  $\text{CDCl}_3$ )

Chemical Shift ( $\delta$ , ppm)	Assignment
~ 158 (d, $J \approx 240$ Hz)	C-2
~ 148 (d, $J \approx 5$ Hz)	C-6
~ 140 (d, $J \approx 15$ Hz)	C-4
~ 132 (d, $J \approx 3$ Hz)	C-5
~ 118 (d, $J \approx 30$ Hz)	C-3
~ 17	-CH <sub>3</sub>

Note: The chemical shifts are approximate. The carbons C-2, C-3, C-4, C-5, and C-6 are expected to show coupling with the fluorine atom, resulting in doublets with characteristic C-F coupling constants.

## Predicted Mass Spectrometry Data

Under electron ionization (EI), **3-Bromo-2-fluoro-5-methylpyridine** is expected to produce a distinct fragmentation pattern. The presence of a bromine atom will result in a characteristic

M+2 peak with nearly equal intensity to the molecular ion peak, owing to the natural isotopic abundance of  $^{79}\text{Br}$  and  $^{81}\text{Br}$ .

Table 3: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/z (Nominal Mass)	Relative Intensity (%)	Assignment
191	~98	$[\text{M}+2]^+$ (containing $^{81}\text{Br}$ )
189	100	$[\text{M}]^+$ (containing $^{79}\text{Br}$ )
110	Moderate	$[\text{M} - \text{Br}]^+$
95	Moderate	$[\text{M} - \text{Br} - \text{CH}_3]^+$
81	Low	$[\text{C}_4\text{H}_2\text{F}]^+$

## Experimental Protocols

The following are detailed, generalized methodologies for the acquisition of the spectroscopic data presented above.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra to determine the carbon-hydrogen framework of the molecule.

Instrumentation: A 500 MHz NMR spectrometer.

Procedure:

- Sample Preparation: Dissolve approximately 5-10 mg of **3-Bromo-2-fluoro-5-methylpyridine** in 0.6-0.7 mL of deuterated chloroform ( $\text{CDCl}_3$ ).
- Data Acquisition:
  - Transfer the solution to a 5 mm NMR tube.
  - Place the NMR tube in the spectrometer's probe.

- Tune and shim the spectrometer to optimize the magnetic field homogeneity.
- Acquire the  $^1\text{H}$  NMR spectrum using a standard pulse sequence.
- Acquire the  $^{13}\text{C}$  NMR spectrum using a proton-decoupled pulse sequence.
- Data Processing:
  - Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
  - Calibrate the chemical shifts using the residual solvent peak ( $\text{CDCl}_3$ :  $\delta$  7.26 ppm for  $^1\text{H}$  and  $\delta$  77.16 ppm for  $^{13}\text{C}$ ).

## Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an electron ionization (EI) source.

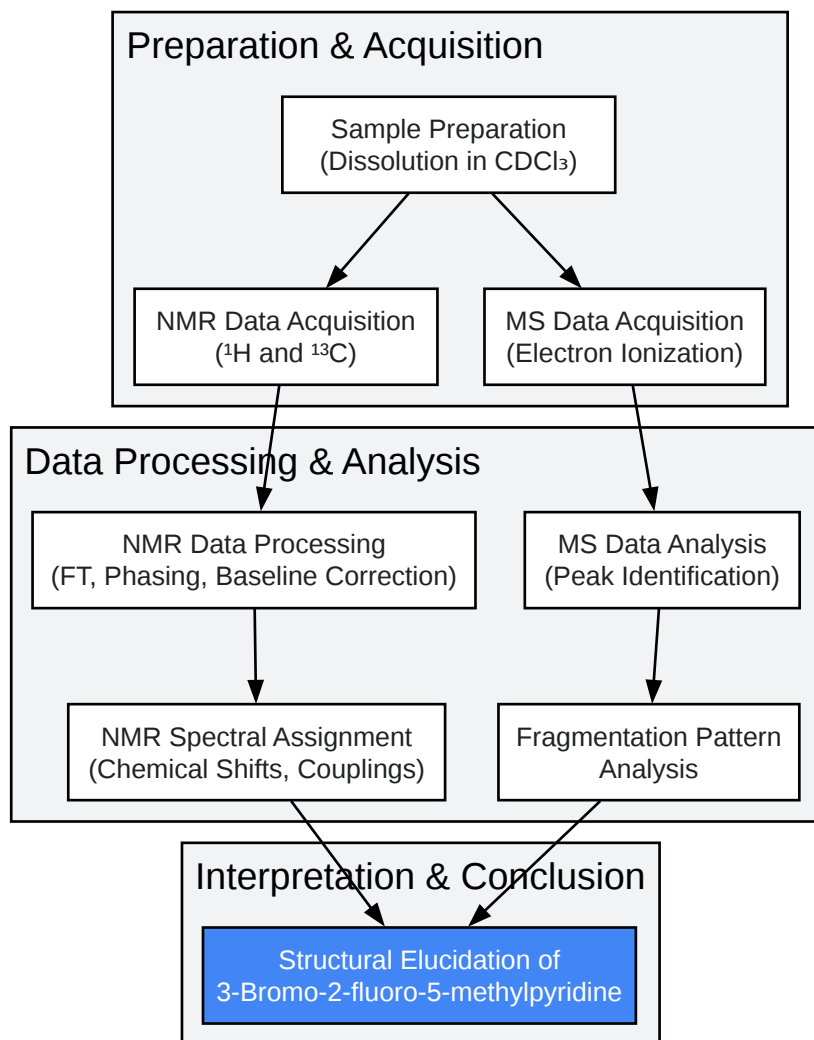
Procedure:

- Sample Introduction: Introduce a small amount of the sample into the ion source, typically via a direct insertion probe for solid samples or a gas chromatograph for volatile samples.
- Ionization: Bombard the sample with a beam of electrons (typically at 70 eV) to induce ionization and fragmentation.
- Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio ( $m/z$ ) using a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: Detect the ions to generate a mass spectrum.
- Data Analysis: Analyze the mass spectrum to identify the molecular ion and characteristic fragment ions.

## Visualizations

### Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the analysis and interpretation of the spectroscopic data for **3-Bromo-2-fluoro-5-methylpyridine**.

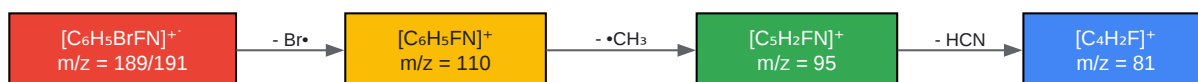


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Caption: Workflow for spectroscopic analysis.

## Predicted Mass Spectrometry Fragmentation Pathway

The diagram below illustrates the predicted fragmentation pathway for **3-Bromo-2-fluoro-5-methylpyridine** under electron ionization.



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Caption: Predicted MS fragmentation pathway.

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